molecular formula C21H28N2O3S B1602558 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine CAS No. 870703-80-3

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine

Cat. No.: B1602558
CAS No.: 870703-80-3
M. Wt: 388.5 g/mol
InChI Key: UUMHTMZBVBXNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine (CAS: listed in ) is a piperidine derivative featuring two key substituents:

  • A Boc (tert-butoxycarbonyl)-protected amino group at the 4-position, which enhances stability during synthesis and modulates bioavailability.
  • A 1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl] group at the 1-position, combining aromatic and heterocyclic moieties.

This compound is likely utilized as an intermediate in pharmaceutical synthesis, given its structural complexity and protective groups .

Properties

IUPAC Name

tert-butyl N-[1-[(2-hydroxyphenyl)-thiophen-2-ylmethyl]piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-21(2,3)26-20(25)22-15-10-12-23(13-11-15)19(18-9-6-14-27-18)16-7-4-5-8-17(16)24/h4-9,14-15,19,24H,10-13H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMHTMZBVBXNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(C2=CC=CC=C2O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584665
Record name tert-Butyl {1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870703-80-3
Record name tert-Butyl {1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidin-4-yl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method via N-Benzyl-4-piperidone (Two-step Process)

  • Step 1: Formation of Boc-protected piperidone derivative

    • Reactants: N-benzyl-4-piperidone (1 mol), ammonium chloride (10 mmol), trimethyl orthoformate (1 mol), methanol (400 mL).
    • Conditions: Reflux for 2 hours, followed by removal of methanol.
    • Addition of tert-butyl carbamate (1.2 mol) and toluene (600 mL).
    • Heating at 80-100°C with continuous removal of methanol by evaporation for 3 hours.
    • Product isolation by cooling, filtration; yield approximately 81%.
  • Step 2: Catalytic hydrogenation

    • Hydrogenation of the product over 5% Pd/C catalyst in methanol under 0.8-1.0 MPa H₂ pressure at 80°C for 8 hours.
    • Filtration and crystallization yield 4-Boc-aminopiperidine with 88.7% yield and 99% purity.

This method is advantageous for its high yield and purity, suitable for scale-up and industrial production.

Method via 4-piperidyl urea (Two-step Process)

  • Step 1: Boc protection of 4-piperidyl urea

    • Reactants: 4-piperidyl urea (48-50 g), distilled water (98-100 mL), triethylamine (48-50 g), tert-butyl dicarbonate (78-80 g).
    • Conditions: Stirring at 20-25°C for 8-10 hours.
    • Workup: pH adjustment to 6-7 with 20% HCl, extraction with dichloromethane, drying, concentration.
    • Crystallization from acetone at 0-2°C yields 1-boc-4-piperidyl urea with >95% purity.
  • Step 2: Conversion to 1-boc-4-aminopiperidine

    • Reactants: 1-boc-4-piperidyl urea (50 g), sodium hydroxide solution (40-60%, ~200 mL), bromine (60-80 g).
    • Conditions: Bromine added below 25°C, followed by reflux for 3-5 hours.
    • Workup: pH adjustment to 5-6 with dilute HCl at 0-5°C, extraction with chloroform, drying, concentration.
    • Crystallization at -2°C yields 1-boc-4-aminopiperidine with purity >98% and melting point ~51°C.

This method offers advantages of easy-to-obtain raw materials, simple operation, high yield, low cost, and good selectivity, making it industrially viable.

Functionalization to Obtain 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine

While the above methods focus on the Boc-4-aminopiperidine intermediate, the final compound requires substitution at the 1-position with a (2-hydroxyphenyl)(thiophen-2-yl)methyl group. The typical approach involves:

  • Nucleophilic substitution or reductive amination of the 1-position of the piperidine ring with an aldehyde or ketone bearing the (2-hydroxyphenyl)(thiophen-2-yl)methyl moiety.
  • The hydroxyphenyl and thiophenyl groups are introduced via condensation with corresponding aldehydes or ketones under controlled conditions.
  • Protection of the amino group with Boc ensures selectivity and prevents side reactions during functionalization.

Specific detailed procedures for this step are less commonly disclosed in patents but generally follow standard organic synthesis protocols involving:

  • Formation of the (2-hydroxyphenyl)(thiophen-2-yl)methyl aldehyde or equivalent electrophile.
  • Reaction with 4-(Boc-amino)piperidine under mild acidic or reductive amination conditions.
  • Purification by crystallization or chromatography to yield the target compound.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Yield (%) Purity (%) Notes
1.1 N-benzyl-4-piperidone + ammonium chloride + trimethyl orthoformate + tert-butyl carbamate Reflux, 80-100°C, methanol/toluene 81 - Formation of Boc-protected intermediate
1.2 Hydrogenation with 5% Pd/C in methanol under H₂ pressure 0.8-1.0 MPa, 80°C, 8 h 88.7 99 High purity 4-Boc-aminopiperidine
2.1 4-piperidyl urea + triethylamine + tert-butyl dicarbonate 20-25°C, 8-10 h, aqueous-organic extraction ~75 >95 Boc protection of piperidyl urea
2.2 1-boc-4-piperidyl urea + NaOH + bromine Reflux 3-5 h, pH adjustment, extraction 80-90 >98 Conversion to 1-boc-4-aminopiperidine
3 4-(Boc-amino)piperidine + (2-hydroxyphenyl)(thiophen-2-yl)methyl electrophile Reductive amination or nucleophilic substitution Variable High Final functionalization step

Research Findings and Industrial Considerations

  • The Boc-protection step is critical for stability and selectivity in downstream reactions.
  • The use of mild conditions (room temperature to moderate heating) and common solvents (methanol, toluene, acetone) facilitates scalability.
  • Catalytic hydrogenation provides a clean route to remove benzyl protecting groups without affecting the Boc group.
  • Bromine-mediated conversion of piperidyl urea to aminopiperidine is efficient but requires careful handling due to bromine’s reactivity.
  • The final substitution step demands precise control to avoid side reactions, especially given the presence of hydroxy and thiophene groups.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thiophen-2-ylmethyl group can be reduced to form thiol derivatives.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Deprotection of the Boc group is commonly achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.

Comparison with Similar Compounds

Boc-Protected Piperidine Derivatives

Compound Name Substituents Key Features Reference
3-(Boc-amino)piperidine Boc-amino at 3-position Simpler structure; used as a building block in peptide synthesis.
Trans-1-Boc-4-aminomethyl-3-hydroxypiperidine Boc-amino at 1-position, hydroxypiperidine backbone Stereochemistry impacts solubility and reactivity.
Target Compound Boc-amino at 4-position, dual aromatic substituents at 1-position Enhanced steric bulk and potential for dual pharmacological interactions.

Key Differences :

  • Substituent Position : The Boc group at the 4-position (vs. 1- or 3-positions in analogs) may alter steric hindrance and metabolic stability.

Thiophene-Containing Piperidine Derivatives

Compound Name Substituents Biological Activity Reference
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine Thiophene-pyrimidine hybrid Antibacterial, antioxidant
4-(Thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)piperidine Thiophene and trifluoromethylphenyl groups on piperidine Likely CNS-targeting (analogous to SSRIs)
Target Compound Thiophene-hydroxyphenyl combination on piperidine Unreported activity, but structural motifs suggest CNS or antimicrobial potential.

Key Differences :

  • Hybrid Aromatic Systems : The target compound’s dual aromatic substituents (hydroxyphenyl + thiophene) may enhance π-π stacking and hydrogen bonding compared to single-substituted analogs.
  • Pharmacological Potential: Thiophene-containing compounds in exhibit antibacterial activity, suggesting similar applications for the target compound .

Hydroxyphenyl-Substituted Piperidines

Compound Name Substituents Notable Properties Reference
4-(4-Hydroxyphenyl)piperidine Hydroxyphenyl at 4-position Potential serotonin receptor modulation
Terfenadine (1-(4-tert-butylphenyl)-4-hydroxy-piperidine derivative) Hydroxypiperidine with bulky aromatic groups Antihistamine (withdrawn due to cardiotoxicity)
Target Compound Hydroxyphenyl-thiophene combination at 1-position Reduced cardiotoxicity risk due to lack of tert-butyl group.

Key Differences :

  • Synergistic Effects : The hydroxyphenyl-thiophene motif may offer dual binding sites, unlike single-substituted hydroxyphenyl analogs .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3-(Boc-amino)piperidine 4-(Thiophen-2-yl)piperidine
Molecular Weight ~400 g/mol (estimated) 200.3 g/mol ~300 g/mol (estimated)
LogP ~3.5 (predicted) 1.8 ~2.9
Hydrogen Bond Donors 1 (hydroxyphenyl) 0 0
Bioavailability Moderate (Boc group may reduce absorption) High Moderate

Insights :

  • The hydroxyphenyl group introduces hydrogen-bonding capacity absent in simpler analogs, aiding target engagement .

Biological Activity

4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C21_{21}H28_{28}N2_2O3_3S, with a molecular weight of 388.52 g/mol. Its structure includes a piperidine ring, a Boc (tert-butyloxycarbonyl) amino group, a hydroxyphenyl moiety, and a thiophenyl group. These features suggest potential interactions with biological targets, particularly in neuropharmacology and oncology.

Pharmacological Properties

  • NMDA Receptor Antagonism : Compounds structurally related to this compound have been studied for their antagonistic effects on NMDA receptors. NMDA receptor antagonists are crucial in the treatment of neurodegenerative diseases and conditions such as epilepsy. For instance, certain piperidine derivatives have shown selective inhibition of the NR1/2B NMDA receptor subtype, which is associated with reduced excitotoxicity in neuronal cells .
  • Antitumor Activity : The presence of the thiophene ring in similar compounds has been linked to anticancer properties. Studies have demonstrated that thiazole and thiophene derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The structure-activity relationship (SAR) indicates that modifications on the phenyl or thiophene rings can enhance their antitumor efficacy .
  • Anticonvulsant Effects : Some derivatives of piperidine have been evaluated for their anticonvulsant properties in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways, which are critical in seizure activity .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Ion Channels : By blocking NMDA receptors, the compound may prevent excessive calcium influx into neurons, thereby protecting against excitotoxic damage.
  • Modulation of Signal Transduction Pathways : The compound's interaction with various receptors could influence downstream signaling pathways involved in cell survival and apoptosis.
  • Antioxidant Activity : Some studies suggest that phenolic compounds can exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Study 1: NMDA Receptor Antagonism

A study investigated a series of piperidine derivatives for their ability to inhibit NMDA receptor activity. The lead compound showed an IC50_{50} value of 0.025 µM against the NR1A/2B receptor subtype, highlighting the significance of structural modifications, including hydroxyl substitutions on the phenyl ring .

Study 2: Anticancer Activity

In vitro assays were conducted on several cancer cell lines to evaluate the cytotoxic effects of thiophene-containing compounds. One derivative showed an IC50_{50} value of 1.61 µg/mL against human glioblastoma cells, indicating promising antitumor activity linked to specific structural features within the molecule .

Q & A

Q. Q1. What are the optimized synthetic routes for 4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves three stages: (1) Boc protection of the piperidine amino group, (2) coupling of the hydroxyphenyl and thiophenyl moieties via a Mannich or nucleophilic substitution reaction, and (3) final deprotection/purification. To improve yields:

  • Use anhydrous conditions and catalysts like TMEDA (tetramethylethylenediamine) for stereochemical control during coupling .
  • Optimize solvent polarity (e.g., dichloromethane for Boc protection) and temperature gradients to minimize side reactions .
  • Employ column chromatography with silica gel (eluent: ethyl acetate/hexane) for purification, as described in piperidine derivative syntheses .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • HPLC Analysis : Use a C18 column with a mobile phase of methanol/water (70:30) to assess purity (>98% recommended for pharmacological studies) .
  • NMR Spectroscopy : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons), thiophene aromatic protons (δ 6.8–7.4 ppm), and hydroxyphenyl resonance (δ ~5.5 ppm for -OH) .
  • Mass Spectrometry : Compare experimental m/z values with theoretical molecular weight (e.g., ESI-MS in positive ion mode) .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported bioactivity data for piperidine derivatives with similar substituents?

Methodological Answer:

  • Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays for glycosidases or GABA receptors) to replicate conflicting studies, controlling variables like solvent (DMSO vs. saline) and cell lines .
  • Structural Analysis : Perform X-ray crystallography or DFT calculations to identify conformational differences (e.g., axial vs. equatorial thiophenyl orientation) that may alter bioactivity .
  • Meta-Analysis : Cross-reference data from databases like PubChem or IUPAC reports to resolve discrepancies in IC₅₀ values or binding affinities .

Q. Q4. What strategies are effective for resolving stereochemical challenges in the synthesis of this compound?

Methodological Answer:

  • Chiral Ligand-Mediated Synthesis : Utilize enantiopure ligands (e.g., (R)-BINAP) during dynamic kinetic resolution to achieve >90% enantiomeric excess (ee) .
  • Chiral HPLC : Separate diastereomers using a Chiralpak AD-H column with hexane/isopropanol (85:15) to isolate the desired stereoisomer .
  • Circular Dichroism (CD) : Validate stereochemistry by comparing experimental CD spectra with computational predictions .

Q. Q5. How can researchers mitigate toxicity or instability issues during in vivo studies?

Methodological Answer:

  • Prodrug Design : Modify the hydroxyphenyl group with acetyl or phosphate esters to enhance metabolic stability .
  • Encapsulation : Use liposomal or cyclodextrin-based carriers to reduce hepatic clearance and improve bioavailability .
  • Safety Profiling : Conduct acute toxicity assays in rodent models (OECD Guideline 423) to establish safe dosing thresholds .

Methodological Challenges & Solutions

Q. Q6. What are the best practices for handling hygroscopic or oxidative degradation of the Boc-protected intermediate?

Methodological Answer:

  • Storage : Store intermediates under inert gas (argon) at -20°C in amber vials to prevent hydrolysis .
  • Stabilizers : Add radical scavengers like BHT (butylated hydroxytoluene) during prolonged reactions .
  • Real-Time Monitoring : Use FTIR to track Boc group integrity (C=O stretch at ~1680 cm⁻¹) .

Q. Q7. How can computational tools aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target <3 for blood-brain barrier penetration) and CYP450 inhibition .
  • Molecular Docking : Simulate binding to target receptors (e.g., GABA-A or opioid receptors) using AutoDock Vina to prioritize derivatives for synthesis .

Data Interpretation & Reporting

Q. Q8. How should researchers report conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Reference Standards : Compare data with certified reference materials (CRMs) from authoritative sources like IUPAC or PubChem .
  • Solvent Calibration : Note solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and temperature in metadata to contextualize shifts .

Q. Q9. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Tukey’s Test : Identify significant differences between treatment groups (p <0.05) .

Advanced Analytical Techniques

Q. Q10. How can researchers characterize charge-transfer complexes involving the hydroxyphenyl moiety?

Methodological Answer:

  • UV-Vis Spectroscopy : Monitor λmax shifts (e.g., 250→300 nm) upon complexation with π-acceptors like iodine .
  • Single-Crystal XRD : Resolve intermolecular interactions (e.g., hydrogen bonds between -OH and acceptor groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(Boc-amino)-1-[(2-hydroxyphenyl)(thiophen-2-yl)methyl]piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.